molecular formula C20H32O B072692 trans-Communol CAS No. 1156-07-6

trans-Communol

Cat. No.: B072692
CAS No.: 1156-07-6
M. Wt: 288.5 g/mol
InChI Key: KDNYVXLYMQKQHH-OCHVYMGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Communol is a natural product derived from the bark of Pinus massoniana, a species of pine tree. It is classified as a diterpenoid, a type of compound known for its diverse biological activities. The molecular formula of elliotinol is C20H32O, and it has a molecular weight of 288.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-Communol is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The bark of Pinus massoniana is subjected to these solvents to extract elliotinol, which is then purified through various chromatographic techniques.

Industrial Production Methods

The process involves large-scale extraction from the bark of Pinus massoniana, followed by purification to achieve the desired purity levels for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

trans-Communol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of elliotinol can lead to the formation of elliotinoic acid, while reduction can yield various reduced diterpenoid derivatives .

Mechanism of Action

The mechanism of action of elliotinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The specific molecular targets include enzymes and receptors that play key roles in these pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

[(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-6-15(2)8-10-17-16(3)9-11-18-19(4,14-21)12-7-13-20(17,18)5/h6,8,17-18,21H,1,3,7,9-14H2,2,4-5H3/b15-8+/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNYVXLYMQKQHH-OCHVYMGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)CO)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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